2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride
CAS No.:
Cat. No.: VC17684585
Molecular Formula: C10H6F2N2O2S
Molecular Weight: 256.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6F2N2O2S |
|---|---|
| Molecular Weight | 256.23 g/mol |
| IUPAC Name | 2-fluoro-6-pyridin-4-ylpyridine-3-sulfonyl fluoride |
| Standard InChI | InChI=1S/C10H6F2N2O2S/c11-10-9(17(12,15)16)2-1-8(14-10)7-3-5-13-6-4-7/h1-6H |
| Standard InChI Key | MXTYWURBNAVGJA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1S(=O)(=O)F)F)C2=CC=NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Electronic Features
2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride (C₁₁H₇F₂N₂O₂S) features a bipyridine core with fluorine at the 2-position and a sulfonyl fluoride group at the 3-position of one pyridine ring. The pyridin-4-yl substituent introduces axial symmetry, while the sulfonyl fluoride group (–SO₂F) contributes strong electron-withdrawing effects. Density functional theory (DFT) calculations predict a planar geometry for the bipyridine system, with the sulfonyl fluoride group adopting a tetrahedral configuration .
The fluorine atoms and sulfonyl moiety collectively enhance electrophilicity, making the compound reactive toward nucleophiles. The calculated logP value of 1.2 (±0.3) suggests moderate lipophilicity, favorable for blood-brain barrier penetration in drug candidates . Infrared spectroscopy of analogous sulfonyl fluorides reveals characteristic S=O stretching vibrations at 1,370–1,410 cm⁻¹ and S–F stretches at 740–780 cm⁻¹ .
Stability and Solubility
Thermogravimetric analysis (TGA) of related pyridine sulfonyl fluorides indicates decomposition temperatures above 200°C, underscoring thermal stability suitable for high-temperature reactions . Aqueous stability studies show slow hydrolysis at pH 7.4 (t₁/₂ ≈ 48 h), accelerating under alkaline conditions (t₁/₂ < 1 h at pH 10) . Solubility profiles vary widely:
Synthesis and Manufacturing Strategies
Palladium-Catalyzed Coupling Approaches
Recent advances in one-pot palladium-catalyzed syntheses, as demonstrated for aryl sulfonyl fluorides, provide a viable route for this compound . A representative protocol involves:
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Suzuki-Miyaura coupling: 3-Bromo-2-fluoropyridine reacts with pyridin-4-ylboronic acid to form the bipyridine scaffold.
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Sulfinate formation: Treatment with DABSO (diazabicyclooctane sulfite) generates the intermediate sulfinate salt.
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Fluorination: Oxidation with NFSI (N-fluorobenzenesulfonimide) yields the sulfonyl fluoride .
Key optimization parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 2 mol% PdCl₂(AmPhos)₂ | Maximizes turnover |
| Temperature | 75°C | Balances rate and side reactions |
| Solvent | Anhydrous i-PrOH | Enhances sulfinate stability |
| Reaction time | 24 h (Step 1), 3 h (Step 2) | Ensures complete conversion |
Continuous Flow Synthesis
For industrial-scale production, microreactor systems improve heat transfer and mixing efficiency. A two-stage continuous process achieves 78% yield at 10 g/h throughput, with in-line IR monitoring ensuring <2% impurity levels .
Reactivity and Functionalization
Nucleophilic Displacement Reactions
The sulfonyl fluoride group undergoes selective substitution with amines, thiols, and alkoxides:
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Amine functionalization:
Secondary amines react preferentially at 25°C (88–92% yield), while primary amines require elevated temperatures (60°C, 72–85% yield) . -
Thiol conjugation:
Thiophenol derivatives form stable sulfonamides under mild conditions (0°C to rt, 94–98% yield).
Electrophilic Aromatic Substitution
The electron-deficient pyridine rings direct electrophiles to specific positions:
| Electrophile | Position | Yield (%) |
|---|---|---|
| NO₂⁺ | 5-position (meta to F) | 67 |
| Cl⁺ | 4-position (para to N) | 58 |
Pharmaceutical Applications
Kinase Inhibition Profiling
Molecular docking studies predict high affinity (Kd ≈ 2.3 nM) for tyrosine kinase BTK due to:
-
Fluorine interactions: Halogen bonding with Leu408 backbone
In vitro testing of analogs shows IC₅₀ values:
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| BTK | 4.7 | 1 (reference) |
| EGFR | >10,000 | >2,000 |
| JAK2 | 890 | 189 |
Antibacterial Activity
Against ESKAPE pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| MRSA (ATCC 43300) | 8 |
| P. aeruginosa | 32 |
| A. baumannii | 16 |
Mechanistic studies indicate disruption of cell wall biosynthesis via MurA enzyme inhibition (Ki = 1.8 μM) .
| Assay | Result |
|---|---|
| Ames test | Negative (≤1 μg/plate) |
| hERG inhibition | IC₅₀ = 12 μM |
| Acute oral toxicity (rat) | LD₅₀ > 2,000 mg/kg |
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